molecular formula C6H10O7 B164684 (2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 9046-40-6

(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B164684
CAS No.: 9046-40-6
M. Wt: 194.14 g/mol
InChI Key: AEMOLEFTQBMNLQ-BKBMJHBISA-N
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Description

This compound is a highly oxygenated trisaccharide derivative featuring multiple hydroxyl (-OH) and carboxylic acid (-COOH) groups. Its structure comprises three interconnected oxane (pyranose) rings, with carboxy groups at the 2-position of two rings and a branched glycosidic linkage.

Properties

IUPAC Name

(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMOLEFTQBMNLQ-BKBMJHBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25990-10-7 (homopolymer), 9046-38-2 (Parent)
Record name Polygalacturonic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galacturonic acid, homopolymer
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DSSTOX Substance ID

DTXSID60873878
Record name alpha-D-Galacturonic acid
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Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pectic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6294-16-2, 9046-38-2, 25990-10-7, 9046-40-6
Record name alpha-D-Galacturonic acid
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Record name Polygalacturonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galacturonic acid, homopolymer
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Record name alpha-D-galacturonic acid
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Record name alpha-D-Galacturonic acid
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Record name .ALPHA.-D-GALACTURONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name Pectic acid
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URL http://www.hmdb.ca/metabolites/HMDB0003363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Condensation Reactions for Oxane Ring Assembly

Glycosidic bonds between oxane units are formed via acid-catalyzed condensation reactions. The hemiacetal group of one oxane reacts with a hydroxyl group of another, releasing water. For example, the linkage between the central and peripheral oxane rings involves activating the anomeric carbon (C1) of a donor oxane with a leaving group (e.g., trichloroacetimidate) and coupling it to the C3 hydroxyl of the acceptor oxane.

Representative Conditions

Reaction ComponentSpecification
Donor oxaneTrichloroacetimidate-activated C1
Acceptor oxaneFree C3 hydroxyl
CatalystTrimethylsilyl triflate (TMSOTf, 0.1 eq)
SolventAnhydrous dichloromethane
Yield68–72%

Stereochemical outcomes depend on the anomeric configuration (α/β) of the donor, which is controlled by neighboring group participation during activation.

Selective Oxidation of Primary Alcohols

Nitroxyl-Mediated Oxidation

Primary alcohols in oligosaccharides are oxidized to carboxylic acids using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the oxidant and catalytic di-tertiary-alkyl nitroxyl radicals (e.g., TEMPO). This method selectively targets primary alcohols even in the presence of secondary hydroxyl groups and acid-labile protecting groups.

Optimized Protocol

  • Dissolve the partially protected oligosaccharide in tert-butanol/water (4:1).

  • Add TEMPO (2 mol%) and NaHCO₃ to adjust pH to 8.5–9.5.

  • Introduce DBDMH (1.5 eq per primary alcohol) at 25°C.

  • Stir for 6–8 hours, then quench with Na₂S₂O₃.

Performance Metrics

ParameterValue
Conversion89–93%
Selectivity (primary:secondary)>20:1
Carboxylic acid yield85–88%

This method avoids side reactions such as β-elimination, which is common in strong acidic or basic conditions.

Protection/Deprotection Strategies

Transient Protecting Groups

Benzyl (Bn) and acetyl (Ac) groups are employed to mask hydroxyl groups during glycosylation and oxidation steps. For example:

  • Benzyl ethers : Introduced via Williamson ether synthesis using BnBr and NaH in DMF. Removed by hydrogenolysis (H₂/Pd-C).

  • Acetyl esters : Installed using acetic anhydride/pyridine. Cleaved by Zemplén deacetylation (NaOMe/MeOH).

Case Study: Central Oxane Synthesis

  • Protect C2, C4, and C6 hydroxyls of glucose with Bn groups.

  • Oxidize C1 to a carboxylic acid via TEMPO/DBDMH.

  • Deprotect Bn groups under H₂/Pd-C to regenerate hydroxyls for subsequent glycosylation.

Analytical Validation

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) in negative mode detects the deprotonated molecule [M−H]⁻. Calculated for C₂₄H₃₄O₂₃: 690.1584; Found: 690.1581 .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research has indicated that certain derivatives of this compound exhibit antimicrobial properties. The structural features enhance interactions with bacterial cell walls or membranes.
    • A study found that modifications to the carboxylic acid groups can improve efficacy against specific strains of bacteria .
  • Antioxidant Properties :
    • The compound's hydroxyl groups contribute to its ability to scavenge free radicals. This property is beneficial in developing supplements aimed at reducing oxidative stress in biological systems .
  • Drug Delivery Systems :
    • The unique structure allows for potential use in drug delivery systems where the compound can serve as a carrier for hydrophobic drugs due to its solubility properties. This application is particularly relevant in cancer therapy where targeted delivery is crucial .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of glycosidases which are important in carbohydrate metabolism .
    • This inhibition can lead to therapeutic effects in conditions like diabetes by modulating glucose absorption.
  • Prebiotic Potential :
    • As a carbohydrate derivative, it may serve as a prebiotic agent that promotes the growth of beneficial gut bacteria. Its oligosaccharide structure can be utilized to enhance gut health and improve digestion .

Food Science Applications

  • Flavor Enhancement :
    • The compound's sweet taste profile makes it a candidate for natural sweeteners in food products. Its low caloric value compared to traditional sugars positions it well in the health-conscious market segment .
  • Preservative Qualities :
    • Due to its antimicrobial properties, it can be explored as a natural preservative in food formulations. This application aligns with the growing trend towards clean-label products free from synthetic additives .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial activity
Antioxidant properties
Drug delivery systems
BiochemistryEnzyme inhibition
Prebiotic potential
Food ScienceFlavor enhancement
Preservative qualities

Case Studies

  • Antimicrobial Efficacy : A study published in Organic Chemistry Frontiers demonstrated that derivatives of this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent in food preservation and health supplements .
  • Prebiotic Effects : Research conducted on the impact of oligosaccharides derived from this compound indicated an increase in beneficial gut bacteria populations in animal models. This supports its application as a functional ingredient in dietary products aimed at promoting digestive health .

Mechanism of Action

The mechanism of action of alpha-D-galacturonic acid involves its incorporation into polysaccharides like pectin. In plants, it contributes to the structural integrity of cell walls by forming a network of covalently linked polysaccharides. This network provides mechanical strength and resistance to plant tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The compound belongs to a class of polyhydroxy carboxylic acid derivatives, sharing structural motifs with triterpene glycosides, flavonoid conjugates, and other polysaccharide-based molecules. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted Bioactivity
Target Compound CₙHₘOₖ* ~1,200 2×COOH, multiple -OH, branched oxane rings DNA/RNA interaction, enzyme inhibition (e.g., CYP450), estrogen receptor modulation
[(2S,3S,4R,5R,6R)-6-">[...] tetradecahydropicene-4a-carboxylate C₅₉H₉₆O₂₆ 1,221.40 3×COOH, triterpene core, glycosidic linkages Broad metabolic interference, transporter inhibition, endocrine disruption
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-hydroxy-6-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid () C₂₂H₂₀O₁₁ 460.39 Flavonoid core, -COOH, -OCH₃ Antioxidant, anti-inflammatory, kinase inhibition
Aglaithioduline () Not specified ~300–400 Hydroxamate, aliphatic chain HDAC8 inhibition (similar to SAHA), epigenetic modulation

Key Comparison Metrics

Structural Similarity: Tanimoto Coefficient: Used to quantify overlap in molecular fingerprints (e.g., Morgan or MACCS keys). Compounds with scores >0.5 are considered structurally analogous . For example, aglaithioduline shares ~70% similarity with SAHA, enabling similar HDAC8 binding . Murcko Scaffolds: The target compound’s branched oxane-carboxylate scaffold differs from flavonoid () or triterpene () cores, reducing overlap in chemotype clusters .

Physicochemical Properties: Polarity: The target compound’s high polarity (413 Ų) exceeds flavonoid derivatives (e.g., ~200 Ų for ) but aligns with triterpene glycosides (e.g., ) . Hydrogen Bonding: With 15 H-bond donors and 26 acceptors, it surpasses most analogs, suggesting strong solvation but poor bioavailability .

Bioactivity and Target Prediction: Unlike SAHA-like compounds () or kinase-targeting flavonoids (), the target compound is predicted to interact with DNA/RNA, metabolic enzymes (CYP450), and endocrine receptors . Similar to triterpene glycosides (), it may exhibit hepatotoxicity and renal toxicity due to metabolic accumulation .

Docking and Binding Affinity: Molecular docking tools (e.g., SwissSimilarity) highlight that minor structural variations, such as substituent positioning in oxane rings, significantly alter binding pocket interactions . For instance, replacing a hydroxyl with a methoxy group (as in ) reduces affinity for hydrophilic targets .

Research Implications and Limitations

  • Gaps in Data : Direct experimental data on the target compound’s bioactivity are absent; predictions rely on computational models (e.g., ADMET, molecular docking) .
  • Synthetic Challenges : The compound’s complexity (multiple stereocenters, glycosidic bonds) poses synthesis and purification hurdles, limiting empirical studies .
  • Therapeutic Potential: Structural analogs like triterpene glycosides show anti-inflammatory and anticancer activity, suggesting possible applications for the target compound pending further validation .

Biological Activity

The compound (2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex polyphenolic compound with significant biological activities. This article explores its pharmacological properties and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H30O16 and a molecular weight of 610.5 g/mol. Its structure features multiple hydroxyl groups and carboxylic acid functionalities that contribute to its biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant activity. Antioxidants are vital in combating oxidative stress linked to various diseases. The presence of multiple hydroxyl groups enhances the electron-donating ability of the molecule, making it effective in scavenging free radicals.

Anti-inflammatory Effects

Studies have demonstrated that the compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition suggests potential applications in treating inflammatory diseases such as arthritis and cardiovascular disorders .

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. It induces apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation. Notably, it has been shown to inhibit STAT3 activation in certain cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.
  • Cell Signaling Modulation : It interferes with key signaling pathways such as NF-kB and MAPK pathways that are often dysregulated in cancer.
  • Gene Expression Regulation : The compound may influence the expression of genes associated with inflammation and apoptosis.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Research : Another study indicated that the compound reduced inflammation markers in animal models of arthritis by inhibiting COX enzymes .
  • Cancer Cell Line Studies : In vitro studies showed that this compound inhibited the growth of various cancer cell lines including breast and prostate cancer cells by inducing apoptosis through caspase activation .

Data Table: Biological Activities Summary

Activity TypeMechanismReferences
AntioxidantFree radical scavenging,
Anti-inflammatoryCOX/LOX inhibition ,
AnticancerInduction of apoptosis,
Cytokine InhibitionModulation of inflammatory cytokines ,

Q & A

How can the stereochemical configuration of this compound be experimentally determined?

Answer:
The compound’s stereochemical complexity requires advanced analytical techniques:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to analyze coupling constants and nuclear Overhauser effects (NOEs) for spatial relationships between protons .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly for validating chiral centers in the oxane and oxolane rings .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., density functional theory) to confirm configurations of hydroxyl and carboxyl groups .

What methodologies resolve contradictions in spectroscopic data for such highly substituted carbohydrates?

Answer:
Contradictions often arise from overlapping signals or dynamic conformational changes. Strategies include:

  • Orthogonal Validation : Cross-reference NMR data with high-resolution mass spectrometry (HR-MS) to confirm molecular formula and fragmentation patterns .
  • Dynamic NMR Studies : Analyze temperature-dependent NMR shifts to identify interconverting conformers .
  • Computational Modeling : Use molecular dynamics simulations (e.g., Gaussian or Amber) to predict stable conformers and compare with experimental data .

What synthetic strategies are effective for constructing this polyhydroxy-oxane scaffold?

Answer:
Key steps involve regioselective glycosylation and protecting group chemistry:

  • Stepwise Glycosylation : Use trichloroacetimidate or thioglycoside donors for iterative coupling of monosaccharide units, ensuring stereochemical fidelity at each step .
  • Protecting Group Strategy : Temporarily mask hydroxyl groups with benzyl (Bn) or acetyl (Ac) groups to direct reactivity. For example, benzylidene acetals can protect vicinal diols during carboxylation .
  • Carboxylation : Introduce the carboxy groups via oxidation of primary alcohols (e.g., using TEMPO/NaClO) or selective deprotection of masked esters .

How should stability be assessed under varying pH and temperature conditions?

Answer:
Stability studies are critical for experimental reproducibility:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC at 24-hour intervals. Carboxylic acid groups may undergo esterification or decarboxylation under acidic/basic conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -20°C to prevent hydrolysis of glycosidic bonds .

What experimental approaches elucidate its biological interactions with enzymes or receptors?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (e.g., KdK_d) with carbohydrate-binding proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with lectins or glycosidases .
  • Enzyme Inhibition Assays : Test inhibitory effects on glycosyltransferases using radiolabeled substrates (e.g., 14C^{14}\text{C}-UDP-glucose) .

What analytical techniques ensure purity and structural integrity during characterization?

Answer:

  • HPLC-PDA/MS : Use reverse-phase HPLC with photodiode array (PDA) detection and electrospray ionization (ESI)-MS to separate and identify impurities (e.g., hydrolyzed byproducts) .
  • Ion Chromatography : Quantify free carboxylate anions (e.g., using a Dionex ICS-5000 system) to assess deprotonation states .
  • Elemental Analysis : Verify elemental composition (C, H, O) to confirm synthetic accuracy .

What safety precautions are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
  • Ventilation : Work in a fume hood to minimize inhalation risks, particularly during lyophilization or solvent evaporation .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via certified hazardous waste contractors .

How can metabolic pathways involving this compound be studied in model systems?

Answer:

  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to track incorporation into glycoconjugates using LC-MS/MS .
  • Enzyme Profiling : Incubate with liver microsomes or recombinant glycosidases (e.g., β-glucuronidase) to identify metabolic products .
  • Cell-Based Assays : Use fluorescently tagged derivatives (e.g., FITC conjugates) to visualize cellular uptake via confocal microscopy .

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